molecular formula C19H19FN6O B12161650 [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12161650
M. Wt: 366.4 g/mol
InChI Key: DDJJSFVTFVMSJW-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by substitution with 4-fluoroaniline. The tetrazole ring can be prepared by reacting 5-methyl-1H-tetrazole with a suitable phenyl halide under basic conditions. The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine and tetrazole rings can modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(4-chlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(4-bromophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Uniqueness

The unique combination of the fluorophenyl group and the tetrazole ring in [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone distinguishes it from other similar compounds. This unique structure can result in different binding affinities and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19FN6O

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H19FN6O/c1-14-21-22-23-26(14)18-5-3-2-4-17(18)19(27)25-12-10-24(11-13-25)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3

InChI Key

DDJJSFVTFVMSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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